

Technical Whitepaper: Antitumor Properties of Fostriecin and its Analogs, Including PD 113270

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Compound of Interest

Compound Name: PD 113270

Cat. No.: B1678586

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research and quantitative data specifically for the compound **PD 113270** are exceptionally limited in publicly available scientific literature. The vast majority of research in this area has concentrated on its closely related analog, fostriecin (also known as CI-920). This document will, therefore, focus on the well-characterized antitumor properties of fostriecin as a proxy to understand the potential mechanism and properties of **PD 113270**, a member of the same chemical family.

Introduction

PD 113270 is a novel antitumor compound isolated from the fermentation broth of *Streptomyces pulveraceus* subsp. *fostreus*. It belongs to a class of phosphate-containing polyene lactone antibiotics that includes the extensively studied agent, fostriecin (CI-920). Initial studies in the early 1980s demonstrated that these compounds possess antitumor activity, particularly against murine leukemia cell lines.^{[1][2]} However, subsequent research and development efforts have almost exclusively focused on fostriecin, leaving a significant knowledge gap regarding the specific properties of **PD 113270**.

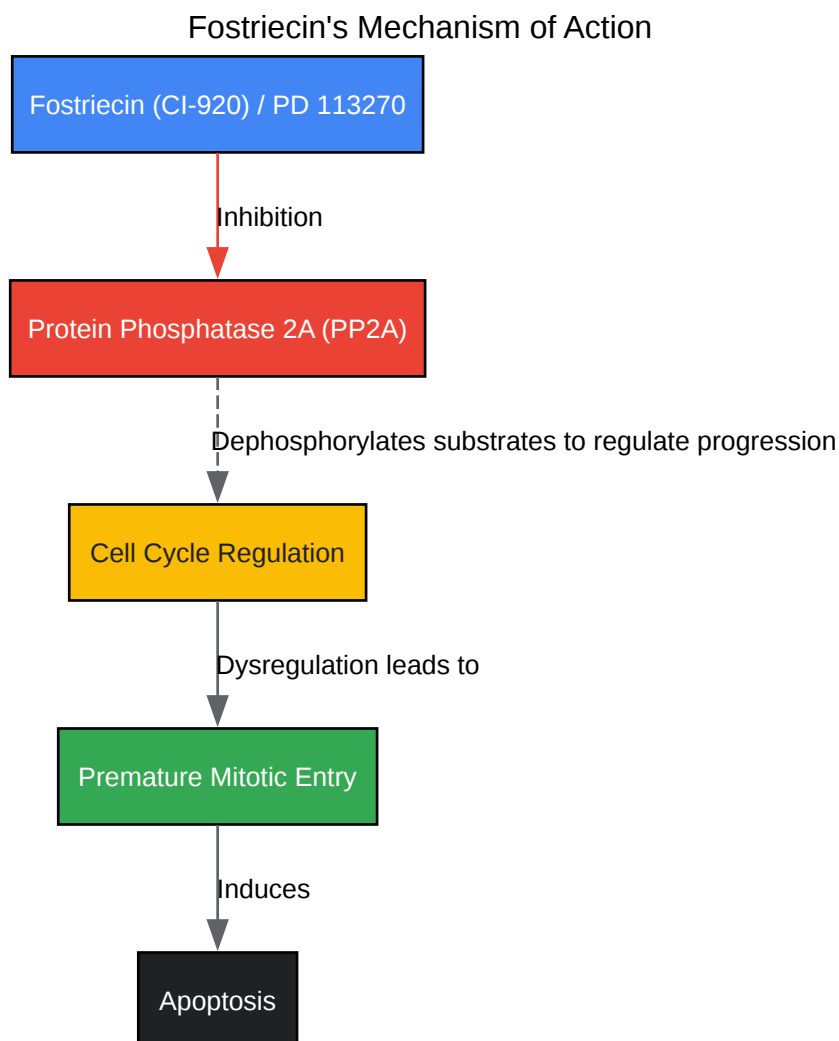
This guide provides a comprehensive overview of the antitumor properties of this class of compounds, with a detailed focus on fostriecin. The information presented herein on fostriecin's mechanism of action, its effects on signaling pathways, and its preclinical data is intended to provide a foundational understanding for researchers interested in **PD 113270** and related molecules.

Mechanism of Action: Inhibition of Protein Phosphatases

While initially investigated for other potential mechanisms, the primary antitumor effect of fostriecin was later elucidated to be its potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).^{[3][4][5]}

Fostriecin has been shown to covalently bind to the catalytic subunit of PP2A at the cysteine-269 residue.^[6] This irreversible binding inhibits the phosphatase activity, leading to a cascade of downstream effects. The inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the normal cell cycle, forcing cells into premature mitosis, which ultimately triggers apoptosis (programmed cell death).^[5]

The high selectivity of fostriecin for PP2A and PP4 over other phosphatases like PP1 and PP5 contributes to its potent antitumor activity.^[3]



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Caption: Fostriecin inhibits PP2A, leading to cell cycle dysregulation and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for fostriecin (CI-920). It is important to note that specific IC50 values for **PD 113270** are not readily available in the literature.

Table 1: In Vitro Activity of Fostriecin (CI-920)

Cell Line / Assay	Measurement	Value	Reference
Protein Phosphatase 2A (PP2A)	IC50	1.5 nM	[4]
Protein Phosphatase 4 (PP4)	IC50	3.0 nM	[4]
Protein Phosphatase 1 (PP1)	IC50	45 μ M	[4]
Human Tumor Cloning Assay (various)	Response Rate (10.0 mcg/ml)	27% (14/51)	[7]
Human Tumor Cloning Assay (various)	Response Rate (1.0 mcg/ml, 1-hr)	35% (15/43)	[7]

Table 2: In Vivo Activity of Fostriecin (CI-920) in Murine Models

Tumor Model	Dosing Regimen	Outcome	Reference
L1210 Leukemia	25 mg/kg, i.p., daily for 5 days	~10% cure rate, >150% increase in life span for non-cured	[1]
M5076 Sarcoma	Not specified	Inactive	[1]
B16 Melanoma	Not specified	Inactive	[1]
Ridgway Osteogenic Sarcoma	Not specified	Inactive	[1]

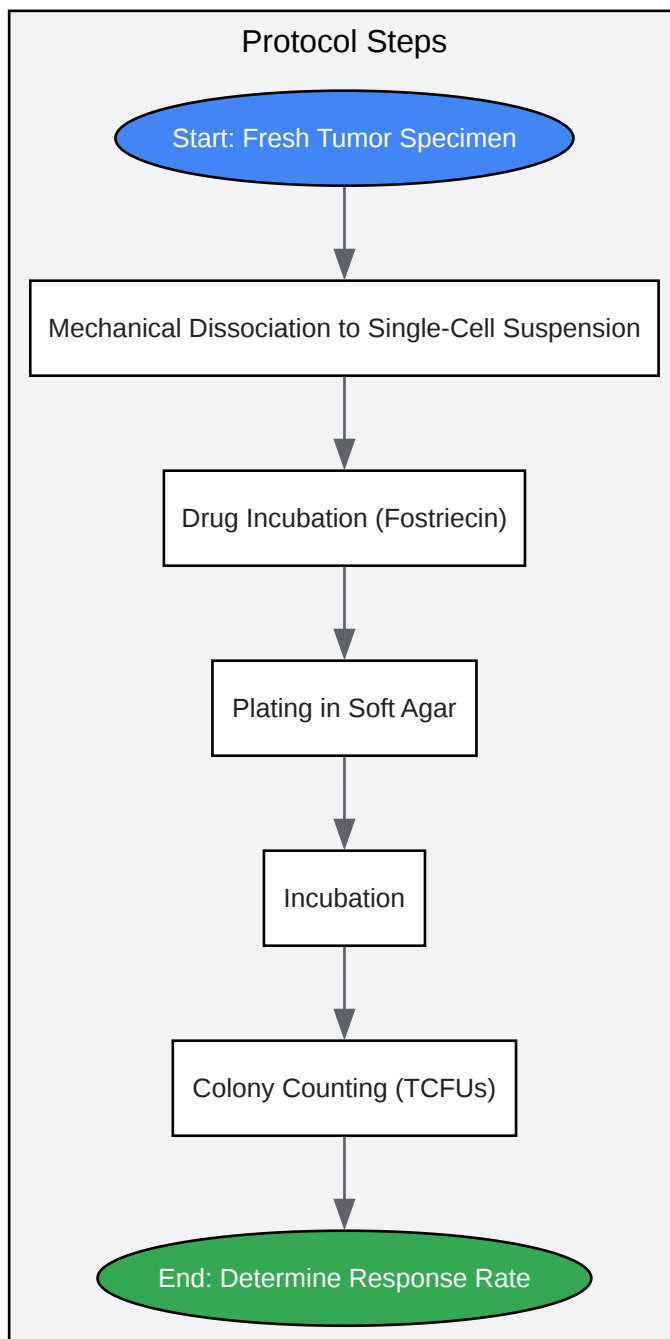
Experimental Protocols

Detailed experimental protocols for **PD 113270** are not published. However, based on the research on fostriecin, the following methodologies are representative of the studies conducted on this class of compounds.

This assay was utilized to assess the cytotoxic activity of fostriecin against a variety of human tumor cells.

- Tumor Cell Preparation: Fresh human tumor specimens were collected and mechanically dissociated into a single-cell suspension.
- Drug Exposure: Tumor cells were continuously exposed to fostriecin at a concentration of 10.0 mcg/ml or for 1 hour at 1.0 mcg/ml.
- Cell Culture: Cells were plated in a soft agar system to promote the growth of tumor colony-forming units (TCFUs).
- Colony Counting: After a suitable incubation period, TCFUs were counted.
- Data Analysis: A response was defined as a greater than 50% decrease in TCFUs in drug-treated plates compared to control plates.^[7]

Human Tumor Cloning Assay Workflow

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